(Benzyl-isobutyryl-amino)-acetic Acid
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Overview
Description
(Benzyl-isobutyryl-amino)-acetic Acid is a synthetic organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of benzyl, isobutyryl, and amino groups attached to an acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyl-isobutyryl-amino)-acetic Acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with isobutyryl chloride to form benzyl-isobutyryl amide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
(Benzyl-isobutyryl-amino)-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, hydroxides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Benzyl-isobutyryl-amino)-acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzyl-isobutyryl-amino)-acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl(isobutyryl)amino]pyridinium
- 3-(benzyl-isobutyryl-amino)-2,2-dimethyl-3-phenyl-propionic acid
Uniqueness
(Benzyl-isobutyryl-amino)-acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[benzyl(2-methylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(2)13(17)14(9-12(15)16)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
PLIZBZOCXKOLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
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